molecular formula C9H9Cl2NS B6200234 1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride CAS No. 2694728-54-4

1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No.: B6200234
CAS No.: 2694728-54-4
M. Wt: 234.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-chloro-1-benzothiophen-3-yl)methanamine” is a chemical compound with the CAS Number: 71625-90-6 . It has a molecular weight of 197.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNS/c10-7-1-2-9-8 (3-7)6 (4-11)5-12-9/h1-3,5H,4,11H2 . This indicates that the compound has a benzothiophene core with a chlorine atom at the 5th position and a methanamine group at the 3rd position .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reaction of 6-chloro-1-benzothiophene with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "6-chloro-1-benzothiophene", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloro-1-benzothiophene is reacted with formaldehyde in the presence of a suitable catalyst to form 1-(6-chloro-1-benzothiophen-3-yl)methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-(6-chloro-1-benzothiophen-3-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1-(6-chloro-1-benzothiophen-3-yl)methanamine hydrochloride." ] }

2694728-54-4

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.